

2-Bromo-4-fluorobenzonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-fluorobenzonitrile**

Cat. No.: **B1330171**

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CAS Number: 36282-26-5

This technical guide provides an in-depth overview of **2-Bromo-4-fluorobenzonitrile**, a pivotal building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

2-Bromo-4-fluorobenzonitrile is a dihalogenated benzonitrile derivative.^[1] Its trifunctional nature, arising from the nitrile, bromo, and fluoro groups, makes it a highly versatile reagent in organic synthesis.^[2] The compound typically appears as an off-white to pale yellow solid.^{[3][4]}

Table 1: Physicochemical Properties of **2-Bromo-4-fluorobenzonitrile**

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 36282-26-5 | [1] [3] [5] [6] |
| Molecular Formula | C ₇ H ₃ BrFN | [1] [3] [5] [6] |
| Molecular Weight | 200.01 g/mol | [1] [3] [5] [6] |
| Appearance | Off-white powder; White to Gray to Brown powder to crystal | [3] [4] |
| Melting Point | 74-79 °C | [5] |
| Purity | ≥97% or ≥98% | [3] [5] |
| EINECS Number | 252-949-7 | [5] [6] |
| Synonyms | 4-Fluoro-2-bromobenzonitrile; Benzonitrile, 2-bromo-4-fluoro- | [4] |

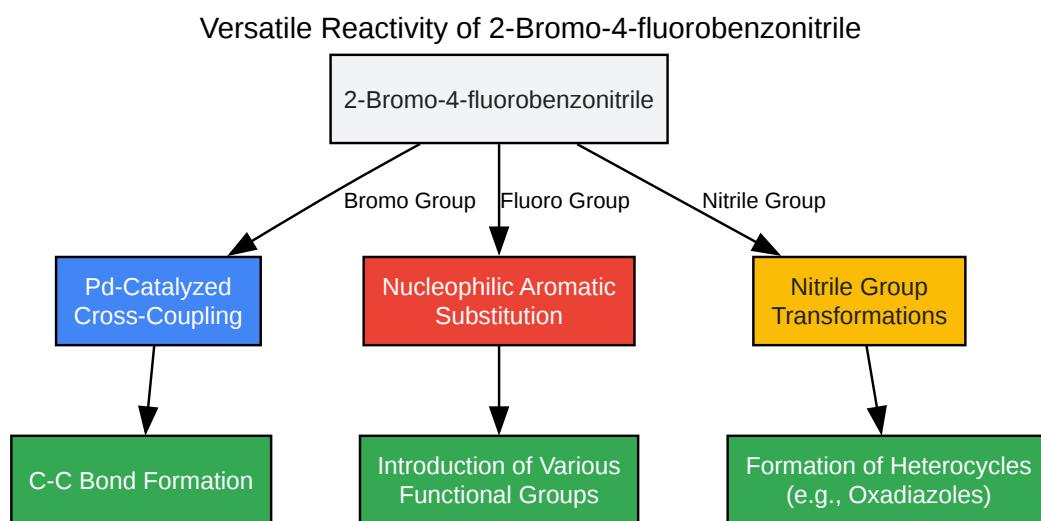
Reactivity and Applications

The unique arrangement of functional groups in **2-Bromo-4-fluorobenzonitrile** dictates its reactivity and broad utility. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[\[1\]](#)[\[2\]](#) The fluorine atom, activated by the electron-withdrawing nitrile group, serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[\[1\]](#) The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles like oxadiazoles.[\[1\]](#)[\[2\]](#)

This versatile reactivity profile makes **2-Bromo-4-fluorobenzonitrile** a valuable intermediate in several fields:

- **Pharmaceutical Synthesis:** It is a common molecular scaffold for active pharmaceutical ingredients (APIs).[\[1\]](#) It has been utilized in the synthesis of cannabinoid receptor type 2 (CB2) selective modulators for treating central nervous system disorders, as well as dual aromatase-steroid sulfatase inhibitors.[\[1\]](#)

- Materials Science: Its distinct electronic properties are leveraged in the development of advanced materials, including organic semiconductors and polymers.^[3] It is also used in the synthesis of highly triplet energy iridium(III) isocyanoborato complexes for applications in photochemistry.^[1]
- Agrochemicals: The compound is used in the formulation of pesticides and herbicides.^[3]
- Organic Synthesis: It serves as a versatile substrate with multiple reactive sites for the construction of complex molecules.^[1]



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Caption: Reactivity pathways of **2-Bromo-4-fluorobenzonitrile**.

Experimental Protocols: Synthesis

Detailed below are two distinct methods for the synthesis of **2-Bromo-4-fluorobenzonitrile**.

Synthesis from 2-Bromo-4-fluorobenzamide

This method involves the dehydration of a benzamide to the corresponding nitrile.

Experimental Procedure: A solution of 2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol) in dry pyridine (50 mL) is stirred and cooled in an ice bath.^[7] Trifluoroacetic anhydride (11.2 g, 0.0525 mol) is added dropwise.^[7] The reaction mixture is then stirred at room temperature for 2 hours. The majority of the solvent is removed under reduced pressure. The resulting residue is dissolved in ether, washed, and dried. Evaporation of the ether under reduced pressure yields the crude product as a solid. The final product can be purified by sublimation at 55°C and 0.05 mm to afford white crystals with a melting point of 75°-76.5°C.^[7]

Synthesis from 2-Bromo-4-fluorobenzamide

Dissolve 2-Bromo-4-fluorobenzamide in dry pyridine

Cool in ice bath

Add Trifluoroacetic anhydride dropwise

Stir at room temperature for 2 hours

Evaporate solvent under reduced pressure

Dissolve residue in ether, wash, and dry

Evaporate ether

Purify by sublimation

2-Bromo-4-fluorobenzonitrile

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Caption: Workflow for the synthesis of **2-Bromo-4-fluorobenzonitrile**.

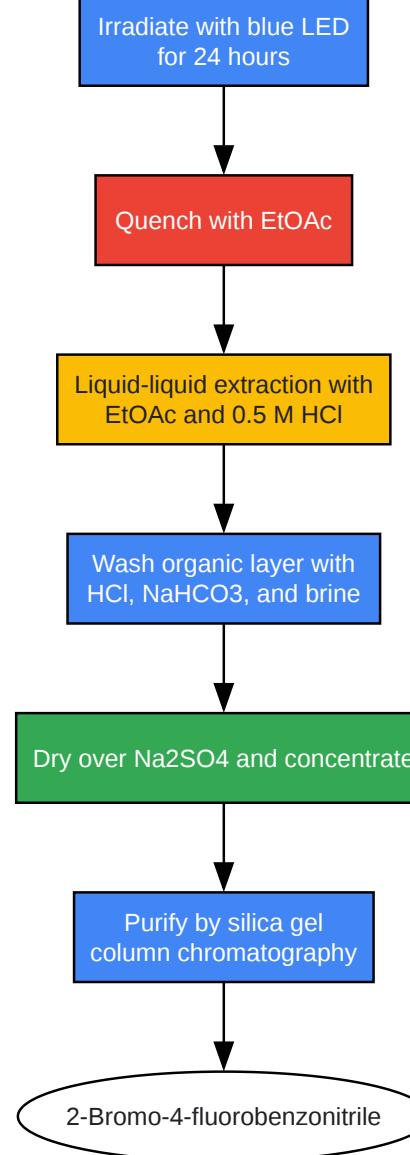
Synthesis from 2-Bromo-4-fluorobenzaldehyde

This method utilizes a ruthenium-based photocatalyst for the conversion of an aldehyde to a nitrile.

Experimental Procedure: In a dry 2 mL reaction vial, 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), an additional reagent (0.043 g, 0.20 mmol), and (NH₄)₂S₂O₈ (0.501 g, 2.2 mmol) are combined in acetonitrile (2 mL).[8] Activated 3Å molecular sieves (~0.2 g) are added, and the vial is sealed. The reaction mixture is irradiated in a blue LED reactor for 24 hours.[8] Upon completion, the reaction is quenched with ethyl acetate (EtOAc) and transferred to a separatory funnel. The mixture is further diluted with EtOAc (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, eluting with a hexane/EtOAc (90:10) mixture to yield pure **2-bromo-4-fluorobenzonitrile** as a white solid (50% yield).[8]

Photocatalytic Synthesis from 2-Bromo-4-fluorobenzaldehyde

Combine reactants in acetonitrile:
2-bromo-4-fluorobenzaldehyde, pyridine,
 $\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$, $(\text{NH}_4)_2\text{S}_2\text{O}_8$,
and molecular sieves

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Caption: Photocatalytic synthesis workflow.

Safety and Handling

2-Bromo-4-fluorobenzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[9] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[9]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |
|--|----------|--|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Measures: When handling **2-Bromo-4-fluorobenzonitrile**, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[9] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] In case of spillage, sweep up the material and place it in a suitable container for disposal.[10] Prevent the chemical from entering drains.[10] For disposal, follow local regulations and use an approved waste disposal plant.[9]

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